4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine” is a chemical compound with the molecular formula C13H10ClIN2 . It has an average mass of 356.589 Da and a monoisotopic mass of 355.957703 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic compound. This ring is substituted with a chlorine atom, a cyclopropyl group, and a 4-iodophenyl group .Scientific Research Applications
Synthesis and Antiviral Activity
Research on pyrimidine derivatives has shown significant antiviral activity against retroviruses. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been synthesized and evaluated for their antiviral properties. These compounds exhibited marked inhibition of retrovirus replication in cell culture, with the 5-methyl derivative showing potent inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. The antiretroviral activity of 5-halogen-substituted derivatives was comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Nonlinear Optical Properties
The structural parameters, electronic properties, and nonlinear optical (NLO) characteristics of thiopyrimidine derivatives have been extensively studied through density functional theory (DFT) and time-dependent DFT (TDDFT). These investigations provide insights into the promising applications of pyrimidine derivatives in medicine and NLO fields, highlighting their potential in optoelectronic high-tech applications (Hussain et al., 2020).
Pharmaceutical Intermediates
Various pyrimidine compounds, including those related to 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine, serve as important intermediates in the synthesis of small molecule anticancer drugs and other pharmaceuticals. For instance, efficient synthetic methods have been developed for core structures resembling fluoroquinolone-like classes of antibacterial agents, highlighting the versatility of pyrimidine derivatives in drug development (Rosen et al., 2009).
Structural Analysis
The crystal and molecular structures of pyrimidine derivatives, including isostructural analysis and hydrogen-bonded sheet formations, have been studied to understand their electronic structures and potential pharmaceutical applications. This research underscores the importance of pyrimidine compounds in the design of new drugs and materials (Trilleras et al., 2009).
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOJXGJJNLNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.